5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine
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Overview
Description
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine typically involves the introduction of the difluoromethyl group into pyridine derivatives. One common method is the radical process using oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods
Industrial production methods for this compound often involve metal-catalyzed cross-couplings and C-H difluoromethylation of pyridines without pre-installed functional groups. These methods are preferred due to their efficiency and economic viability .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A chemotherapeutic agent used to treat cancer.
Difluoromethyl phenyl sulfone: Used in the synthesis of pharmaceuticals.
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: A compound with similar difluoromethyl substitution.
Uniqueness
5-(Difluoromethyl)-N-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern and the presence of both difluoromethyl and nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F2N3O2 |
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Molecular Weight |
203.15 g/mol |
IUPAC Name |
5-(difluoromethyl)-N-methyl-3-nitropyridin-2-amine |
InChI |
InChI=1S/C7H7F2N3O2/c1-10-7-5(12(13)14)2-4(3-11-7)6(8)9/h2-3,6H,1H3,(H,10,11) |
InChI Key |
WCHUIDVXZIAKJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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